molecular formula C19H18N2O3S B2437962 4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868369-47-5

4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2437962
CAS No.: 868369-47-5
M. Wt: 354.42
InChI Key: UEGQJGPJYDUNPC-VXPUYCOJSA-N
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Description

4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes an acetyl group, a methoxy group, and a benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-amine with 4-acetylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide.

    Reduction: Formation of 4-(1-hydroxyethyl)-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(4-methoxyphenyl)benzamide
  • 4-acetyl-N-(3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
  • 4-acetyl-N-(4-methoxy-1,3-benzothiazol-2-ylidene)benzamide

Uniqueness

4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of both methoxy and dimethyl groups on the benzothiazole ring. This structural feature may enhance its biological activity and specificity compared to other similar compounds. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Biological Activity

4-acetyl-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Benzamide derivative
  • Functional Groups : Acetyl and methoxy groups
  • Substituents : A benzothiazole moiety

This structural composition may contribute to its biological activities by influencing interactions with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide, including those similar to this compound, exhibit antiviral properties. For instance:

  • Inhibition of Hepatitis B Virus (HBV) :
    • Research has shown that certain benzamide derivatives can increase intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. This mechanism is crucial as it provides a novel approach to combat HBV infections without relying solely on traditional antiviral drugs .
  • Broad-Spectrum Antiviral Effects :
    • Compounds in the benzamide class have demonstrated efficacy against various viruses such as HIV and HCV. These effects are linked to their ability to enhance immune responses and inhibit viral replication .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Inhibition of Tumor Cell Proliferation :
    • In vitro assays have indicated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) with IC50 values indicating effective concentrations for therapeutic use .
  • Mechanisms Involved :
    • The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. These processes are essential for reducing tumor growth and improving treatment outcomes .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Antiviral (HBV)Increase A3G levels
Antiviral (HIV/HCV)Broad-spectrum inhibition
AnticancerInduction of apoptosis
Tumor Cell Proliferation InhibitionCell cycle arrest

Case Study: Anti-HBV Activity

In a study evaluating the anti-HBV activity of N-phenylbenzamide derivatives, one specific derivative showed significant inhibition against both wild-type and drug-resistant strains of HBV. The study utilized an in vivo model using ducks infected with DHBV (Duck Hepatitis B Virus), demonstrating promising results that warrant further exploration into this class of compounds as potential therapeutic agents against HBV .

Properties

IUPAC Name

4-acetyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-5-10-15(24-4)16-17(11)25-19(21(16)3)20-18(23)14-8-6-13(7-9-14)12(2)22/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGQJGPJYDUNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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